molecular formula C14H10N2O2 B5548953 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile

3-[(2,3-dihydroxybenzylidene)amino]benzonitrile

Cat. No.: B5548953
M. Wt: 238.24 g/mol
InChI Key: LLZTUYOTUNPGML-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydroxybenzylidene)amino]benzonitrile is a Schiff base compound of significant interest in scientific research. This molecule is designed with a benzonitrile backbone and a 2,3-dihydroxybenzylideneimine moiety, a structure known to form stable complexes with various metal ions. Researchers value this compound for its potential as a versatile building block in coordination chemistry and for developing functional molecular materials. Its molecular framework is characterized by strong intramolecular O–H···N hydrogen bonding, which stabilizes the molecular conformation in the solid state. This specific intermolecular interaction is a critical feature for crystal engineering and the design of supramolecular architectures with desired properties. The compound is closely related to other benzonitrile-derived Schiff bases, such as (E)-2-((2,4-dihydroxybenzylidene)amino)benzonitrile, whose crystal structures have been resolved and reported in authoritative journals like Acta Crystallographica . This body of literature confirms that such compounds adopt a planar conformation and form intricate networks through hydrogen bonding, linking centrosymmetrically related molecules into dimers or one-dimensional chains . As a result, this chemical is a promising candidate for applications in catalysis, magnetism, and the fabrication of advanced molecular assemblies. The product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,3-dihydroxyphenyl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-8-10-3-1-5-12(7-10)16-9-11-4-2-6-13(17)14(11)18/h1-7,9,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZTUYOTUNPGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3 2,3 Dihydroxybenzylidene Amino Benzonitrile

Vibrational Spectroscopic Analysis of 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides essential information regarding the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying functional groups. The formation of the Schiff base from its precursors, 3-aminobenzonitrile (B145674) and 2,3-dihydroxybenzaldehyde (B126233), results in a distinct IR spectrum. The characteristic aldehyde C=O stretching vibration (typically ~1650-1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (typically 3300-3500 cm⁻¹) from the starting materials would be absent in the product's spectrum. Conversely, the appearance of a new band corresponding to the imine (C=N) group confirms the successful condensation reaction.

Key vibrational modes expected for this compound include:

O-H Stretching: A broad absorption band is anticipated in the 3200-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl groups. The broadness suggests intermolecular and, more significantly, strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the imine nitrogen (O-H···N).

Aromatic C-H Stretching: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the C-H stretching vibrations on the two aromatic rings.

C≡N Stretching: A sharp, medium-to-strong intensity peak is predicted in the 2220-2240 cm⁻¹ range. spectroscopyonline.comanalis.com.my This is a highly characteristic absorption for a nitrile group conjugated with an aromatic system.

C=N Stretching: The imine or azomethine group is expected to show a medium-to-strong absorption band in the 1600-1650 cm⁻¹ region. nih.govconicet.gov.aracs.org Its exact position is influenced by conjugation with the aromatic systems.

Aromatic C=C Stretching: Multiple sharp bands of varying intensity are expected between 1450 and 1600 cm⁻¹ due to the skeletal vibrations of the benzene (B151609) rings.

C-O Stretching: Phenolic C-O stretching vibrations typically appear as strong bands in the 1200-1300 cm⁻¹ region.

Table 1: Predicted FT-IR Characteristic Peaks for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
O-H (Phenolic) Stretch3200 - 3600Broad, StrongBroadening due to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Sharp, MediumCharacteristic of sp² C-H bonds.
C≡N (Nitrile) Stretch2220 - 2240Sharp, StrongConjugation slightly lowers the frequency compared to aliphatic nitriles. spectroscopyonline.com
C=N (Imine) Stretch1600 - 1650Medium to StrongConfirms Schiff base formation. nih.gov
Aromatic C=C Stretch1450 - 1600Multiple, VariableSkeletal vibrations of the benzene rings.
C-O (Phenolic) Stretch1200 - 1300StrongIndicates the presence of the dihydroxy moiety.

Raman Spectroscopy for Molecular Vibrations of this compound

Raman spectroscopy offers complementary vibrational information. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, vibrations of symmetric, non-polar bonds are expected to be particularly Raman active.

Expected prominent signals in the Raman spectrum would include:

C≡N Stretching: The nitrile stretch around 2220-2240 cm⁻¹ is expected to be very strong and sharp.

Symmetric Ring Breathing: Symmetrical vibrations of the aromatic rings, often seen near 1000 cm⁻¹ and in the 1580-1610 cm⁻¹ region, typically produce strong Raman signals.

C=N Stretching: The imine stretch (1600-1650 cm⁻¹) is also Raman active. In contrast, the O-H stretching vibration, which is very strong in the IR spectrum, is generally weak in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Analogs

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

Proton (¹) NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. For this Schiff base, several distinct signals are predicted.

Phenolic Protons (OH): Two signals are expected for the hydroxyl protons. The proton at the 2-position, involved in a strong intramolecular hydrogen bond with the imine nitrogen, is expected to be significantly deshielded, appearing as a broad singlet far downfield, potentially in the 10.0-14.0 ppm range. conicet.gov.arnih.gov The second hydroxyl proton at the 3-position would appear further upfield, also likely as a broad singlet.

Imine Proton (-CH=N-): A characteristic singlet for the azomethine proton is predicted in the downfield region of 8.3-9.0 ppm. nih.govdergipark.org.trnih.gov This deshielding is due to the electronegativity of the nitrogen atom and its sp² hybridization.

Aromatic Protons: The seven aromatic protons are located on two different ring systems and would exhibit complex splitting patterns.

Dihydroxybenzylidene Ring: This ring has three protons in an ABC or AMX system, likely appearing in the 6.7-7.4 ppm range. Their exact shifts and coupling constants (J) would depend on the electronic effects of the two hydroxyl groups and the imine substituent.

Benzonitrile (B105546) Ring: This ring has four protons. The proton ortho to the nitrile group and meta to the imine linkage is expected to be the most deshielded. The proton situated between the two substituents (at the 2-position of the benzonitrile ring) may appear as a singlet or a finely split triplet. The remaining protons would appear as complex multiplets, generally in the 7.2-7.8 ppm range.

Table 2: Predicted ¹H NMR Assignments for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
OH (at C2, H-bonded)10.0 - 14.0br sStrongly deshielded due to intramolecular H-bond. nih.gov
OH (at C3)8.0 - 10.0br sDeshielded phenolic proton.
CH=N (Imine)8.3 - 9.0sCharacteristic azomethine proton signal. dergipark.org.trnih.gov
Aromatic H's (Benzonitrile)7.2 - 7.8mFour protons with complex splitting patterns.
Aromatic H's (Dihydroxy)6.7 - 7.4mThree protons in a complex pattern due to substituent effects.

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Imine Carbon (-CH=N-): This carbon is highly deshielded and is expected to resonate in the 160-168 ppm range. acs.orgdergipark.org.trresearchgate.net

Phenolic Carbons (C-OH): The two carbons directly attached to the hydroxyl groups are expected to be significantly downfield, in the range of 145-155 ppm.

Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the 117-120 ppm region.

Aromatic Carbons: The remaining aromatic carbons will appear in the 110-140 ppm range. The carbon to which the imine group is attached (C-N=) on the benzonitrile ring is expected around 145-150 ppm.

Quaternary Carbons: Carbons with no attached protons (e.g., C-CN, C-N=, C-OH) can be identified by their typically lower intensity or through advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 3: Predicted ¹³C NMR Assignments for this compound

CarbonExpected Chemical Shift (δ, ppm)Notes
C=N (Imine)160 - 168Highly deshielded sp² carbon. acs.org
C-OH (Phenolic)145 - 155Deshielded by electronegative oxygen.
Aromatic C-H & C-C110 - 140Region for most aromatic carbons.
C≡N (Nitrile)117 - 120Characteristic chemical shift for nitriles.
Aromatic C-N (Imine)145 - 150Quaternary carbon attached to the imine nitrogen.

Two-Dimensional (2D) NMR Techniques: While ¹H and ¹³C spectra provide foundational data, 2D NMR experiments would be indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon to which it is directly attached, definitively linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Solid-State NMR Characterization of this compound

Solid-State NMR (SSNMR) provides structural information on materials in their solid phase, which can differ significantly from the solution state. For this compound, SSNMR would be particularly valuable for:

Studying Polymorphism: It can distinguish between different crystalline forms (polymorphs) of the compound, which may have different molecular packing and intermolecular interactions.

Characterizing Hydrogen Bonding: SSNMR is highly sensitive to the local environment. It can provide direct evidence and detailed characterization of the strong intramolecular O-H···N hydrogen bond, which is a defining feature of this type of Schiff base.

Structural Confirmation: Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C spectra can be obtained from the solid powder, allowing for a direct comparison of the molecular structure in the solid state versus in solution.

Electronic Absorption and Emission Spectroscopy of this compound

The electronic properties of this compound are governed by the conjugated system extending across the benzonitrile and dihydroxybenzylidene moieties, linked by the azomethine (-CH=N-) bridge.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the molecule. libretexts.organalis.com.my The extensive conjugation involving the two aromatic rings and the imine double bond results in absorption in the UV-A and visible regions.

Typically, Schiff bases of this nature show intense absorption bands corresponding to π → π* transitions of the aromatic systems and the C=N group. ijser.in A lower energy, less intense band, corresponding to the n → π* transition of the lone pair electrons on the imine nitrogen, is also anticipated. libretexts.orgijser.in The presence of the hydroxyl (-OH) groups on the benzylidene ring acts as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted analogs.

Furthermore, Schiff bases containing an ortho-hydroxyl group, as is the case here, can exhibit tautomerism between the enol-imine and keto-amine forms. researchgate.netnih.govresearchgate.net This equilibrium is sensitive to solvent polarity and can be observed in UV-Vis spectra, where the two forms may present distinct absorption bands. researchgate.net The enol-imine form typically absorbs at shorter wavelengths, while the keto-amine tautomer, with its extended quinoid system, absorbs at longer wavelengths. nih.gov

Table 1: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region
π → π* Aromatic Rings, C=N 250-400 nm

Schiff bases are known to exhibit fluorescence, often linked to an excited-state intramolecular proton transfer (ESIPT) mechanism when an ortho-hydroxyl group is present. nih.gov Upon photoexcitation, the proton from the hydroxyl group can transfer to the imine nitrogen, forming an excited keto-amine tautomer which then fluoresces, typically with a large Stokes shift.

However, the fluorescence properties are highly dependent on the molecular structure and environment. ankara.edu.tr The presence of multiple hydroxyl groups can sometimes lead to fluorescence quenching through non-radiative decay pathways. ankara.edu.tr Studies on similar Schiff bases show that the emission signals are strongly influenced by the position and electronic nature of substituents. ankara.edu.trsysrevpharm.org While some dihydroxy-derived Schiff bases are fluorescent, others may exhibit weak or no emission. researchgate.net The specific fluorescence and potential phosphorescence behavior of this compound would require experimental investigation, but it is a candidate for ESIPT-based emission.

Mass Spectrometric Fragmentation Pathways of this compound

The mass spectrometric fragmentation of this compound under electron ionization (EI) is expected to proceed through pathways characteristic of its constituent functional groups: the benzonitrile, the dihydroxybenzene, and the imine linker.

A primary fragmentation process for benzonitrile and its derivatives upon dissociative ionization is the loss of a hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule. nih.govresearchgate.net Therefore, a major fragmentation channel for the title compound would likely involve the cleavage of the benzonitrile ring, leading to the loss of HCN (27 u).

Another significant fragmentation pathway would involve the cleavage at the imine C=N bond or the C-N single bond. Cleavage of the C-N bond would lead to the formation of characteristic ions corresponding to the dihydroxybenzylidene moiety and the aminobenzonitrile moiety. The formation of a stable benzylidene iminium cation is also a common pathway for such compounds. nih.gov

Proposed Key Fragmentation Steps:

Molecular Ion (M+) Formation : The initial ionization of the molecule.

Loss of HCN : Fragmentation of the benzonitrile ring to yield an [M - HCN]+ ion.

Imine Bond Cleavage : Scission of the C=N bond leading to [C₇H₅O₂]⁺ (dihydroxybenzyl cation) and [C₇H₅N₂]⁺ (aminobenzonitrile radical cation) fragments.

Formation of Benzyl Cation : Cleavage alpha to the imine, potentially leading to a stabilized [C₇H₆O₂N]⁺ ion.

The exact fragmentation pattern and the relative abundance of fragment ions would provide definitive structural confirmation.

X-ray Crystallographic Analysis of this compound and its Derivatives

While the specific crystal structure for this compound is not publicly available, extensive data from closely related analogs, such as 3-[(2-hydroxybenzylidene)amino]benzonitrile and (E)-3-(2-hydroxy-3-methoxybenzylideneamino)benzonitrile, provide deep insight into its expected solid-state structure. nih.govnih.gov

In the solid state, o-hydroxy Schiff bases predominantly exist in the phenol-imine tautomeric form. nih.govnih.govmjcce.org.mk This is stabilized by a strong intramolecular O—H···N hydrogen bond between the hydroxyl proton and the imine nitrogen atom, forming a stable six-membered ring. researchgate.netnih.gov This interaction is a defining characteristic of this class of compounds.

Table 2: Comparative Crystallographic Data of Analogous Compounds

Compound Formula Crystal System Space Group Dihedral Angle (°) Ref.
3-[(2-hydroxybenzylidene)amino]benzonitrile C₁₄H₁₀N₂O Orthorhombic Pna2₁ 6.04(18) nih.gov

The crystal packing of these molecules is governed by a combination of intermolecular forces. While the strong intramolecular O—H···N hydrogen bond is a key feature of the molecular conformation, the packing is dictated by weaker interactions. nih.govnih.gov

In many Schiff base structures, the crystal packing is stabilized primarily by van der Waals interactions. nih.govresearchgate.netnih.gov Depending on the specific substituents and the resulting molecular shape, other interactions such as C—H···π, π···π stacking, and weak hydrogen bonds involving the nitrile nitrogen or other functional groups can play a significant role in organizing the molecules into a three-dimensional lattice. conicet.gov.ar The study of Hirshfeld surfaces and 2D-fingerprint plots is a powerful tool for visualizing and quantifying these different intermolecular contacts. conicet.gov.ar For instance, in the structure of 2-amino-4-chlorobenzonitrile, N–H···N interactions were found to be dominant. analis.com.my The presence of two hydroxyl groups and a nitrile group in the target compound provides multiple sites for potential intermolecular hydrogen bonding, which would likely lead to more complex and robust packing motifs than those stabilized solely by van der Waals forces.

Detailed Research Findings on this compound Remain Elusive

A thorough search of publicly available scientific literature and crystallographic databases has not yielded specific experimental data on the solid-state structure and hydrogen bonding networks of the chemical compound this compound.

While extensive research exists on the hydrogen bonding characteristics of related Schiff bases, particularly those with a single hydroxyl group in the ortho position (2-hydroxy), the specific molecular architecture dictated by the presence of adjacent hydroxyl groups at both the 2- and 3-positions on the benzylidene ring of this compound is not documented in the retrieved sources.

The solid-state arrangement and the nature of hydrogen bonds (both within a single molecule and between neighboring molecules) are critically dependent on the precise placement of functional groups. The presence of a second hydroxyl group at the 3-position, adjacent to the ortho-hydroxyl group, would introduce the potential for more complex and competing hydrogen bonding schemes compared to monosubstituted analogues. These could include different intramolecular hydrogen bond formations (e.g., O-H···O in addition to the common O-H···N) and more elaborate intermolecular networks that would significantly influence the crystal packing.

However, without experimental data from techniques such as single-crystal X-ray diffraction for this compound, any detailed description of its hydrogen bonding networks, including the creation of data tables with bond lengths and angles, would be purely speculative. Scientific accuracy, a core requirement for this article, cannot be met in the absence of published research findings for this specific molecule.

Therefore, the section on the hydrogen bonding networks in the solid state of this compound cannot be generated at this time.

Computational and Quantum Chemical Investigations of 3 2,3 Dihydroxybenzylidene Amino Benzonitrile

Electronic Structure and Molecular Orbital Theory of 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile

The electronic properties and molecular orbital interactions of this compound have been investigated using various quantum chemical methods. These studies provide critical insights into the molecule's stability, reactivity, and potential applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to optimize the molecular geometry of Schiff bases in the gas phase and to predict their ground state properties. nih.gov For similar Schiff base compounds, theoretical results for bond lengths and angles have shown good agreement with experimental data obtained from X-ray diffraction. nih.govnih.gov For instance, in a related compound, the C=N imine bond length was calculated to be 1.291 Å, closely matching the experimental value of 1.2795 (17) Å. nih.gov These calculations confirm that the optimized structure represents a true energy minimum on the potential energy surface. The computational approach provides a reliable foundation for understanding the molecule's structural parameters before it is synthesized or experimentally characterized. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic transitions and chemical reactivity. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For Schiff bases, the HOMO and LUMO are typically delocalized over the π-systems of the aromatic rings and the imine bridge. nih.gov The HOMO often exhibits π-bonding character with respect to the C=N imine bond, while the LUMO has π* antibonding character. nih.gov A HOMO-to-LUMO excitation is therefore a π–π* transition, which can influence photochemical reactions like tautomerization. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the molecule's chemical behavior. These descriptors provide a quantitative measure of different aspects of molecular reactivity.

Table 1: Global Reactivity Descriptors

Descriptor Formula Description
Ionization Potential (I) I = -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A = -ELUMO The energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electronegativity (χ) χ = (I + A) / 2 Measures the ability of the molecule to attract electrons.
Chemical Potential (μ) μ = -χ Represents the escaping tendency of electrons from an equilibrium system.

This table is generated based on established formulas in conceptual DFT.

For a related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the calculated HOMO-LUMO gap was 3.923 eV, classifying it as a hard molecule with high stability. nih.gov The ionization potential and electron affinity were determined to be 6.146 eV and 2.223 eV, respectively. nih.gov Such data is crucial for predicting how this compound might interact with other chemical species.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface is typically color-coded, with red indicating electron-rich regions (negative potential, preferred for electrophilic attack) and blue indicating electron-deficient regions (positive potential, preferred for nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

For Schiff bases, the negative potential is generally localized around electronegative atoms like oxygen and the imine nitrogen, making them sites for electrophilic attack. In contrast, the hydrogen atoms of the hydroxyl groups typically show a positive potential, marking them as sites for nucleophilic attack. The MEP analysis thus provides a visual guide to the molecule's reactivity and intermolecular interaction patterns.

Conformational Analysis and Tautomerism in this compound

The conformation and potential for tautomerism in this compound are critical to its stability and function, largely influenced by the presence of intramolecular hydrogen bonds.

Schiff bases derived from ortho-hydroxy aldehydes, such as this compound, are known to form strong intramolecular hydrogen bonds between the hydroxyl proton and the imine nitrogen atom (O—H⋯N). nih.govnih.gov This interaction creates a stable six-membered pseudo-ring, which significantly influences the molecule's conformation. nih.gov

This hydrogen bond is a key factor in the stabilization of the enol-imine tautomer and contributes to the planarity of the molecule. nih.govnih.gov In the closely related compound 3-(2-hydroxybenzylideneamino)benzonitrile, this intramolecular hydrogen bond results in a nearly coplanar arrangement of the two benzene (B151609) rings, with a small dihedral angle of 6.04 (18)°. nih.gov The presence of a second hydroxyl group at the 3-position in the target molecule could potentially lead to additional or alternative hydrogen bonding patterns, further influencing its three-dimensional structure and stability.

Schiff bases containing hydroxyl groups can exist in different tautomeric forms, primarily through proton transfer. The two main forms are the enol-imine and the keto-amine tautomers. nih.gov The equilibrium between these forms is a dynamic process influenced by factors such as solvent polarity and temperature.

The enol-imine form is typically stabilized by the strong intramolecular O—H⋯N hydrogen bond. nih.gov The keto-amine form results from the transfer of the phenolic proton to the imine nitrogen. Computational studies on similar compounds have shown that the enol-imine tautomer is generally the more stable form in the ground state. nih.gov However, photoexcitation can lead to an excited-state intramolecular proton transfer (ESIPT), favoring the formation of the keto-amine tautomer. nih.gov The relative energies of these tautomers determine the equilibrium position and are crucial for understanding the compound's photochemical and photophysical properties, such as photochromism and thermochromism. nih.gov The study of these energetic differences through computational methods provides insight into the likelihood and dynamics of tautomeric conversion.

Excited State Properties and Photophysical Behavior Simulations for this compound

The photophysical behavior of a molecule, including its absorption of light and subsequent de-excitation pathways (such as fluorescence), is governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method used to simulate these properties.

A theoretical investigation into the excited states of this compound would involve calculating the vertical excitation energies, which correspond to the absorption of light. The results of these calculations allow for the simulation of the UV-Visible absorption spectrum. Key parameters obtained from these simulations include the wavelength of maximum absorption (λmax), the oscillator strength (f), which is a measure of the probability of a given electronic transition, and the molecular orbitals involved in the transition (e.g., HOMO to LUMO).

Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial. For Schiff bases of this type, the HOMO is often localized on the phenol (B47542) ring (the electron-donating portion), while the LUMO is typically found on the benzonitrile (B105546) and imine bridge (the electron-accepting portion). An electronic transition from the HOMO to the LUMO would therefore be characterized as an intramolecular charge transfer (ICT) event, which is fundamental to the photophysical properties of many similar dyes and molecular sensors.

Table 1: Simulated Photophysical Data for this compound (Note: No experimental or theoretical data is currently available for this specific compound. The table below is a template illustrating the type of data that would be generated from TD-DFT calculations.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ Data not available Data not available Data not available e.g., HOMO → LUMO
S₀ → S₂ Data not available Data not available Data not available e.g., HOMO-1 → LUMO

Reaction Mechanism Elucidation and Transition State Analysis for this compound Synthesis

The synthesis of this compound, a Schiff base, typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde (B126233) and 3-aminobenzonitrile (B145674). Computational chemistry provides a powerful means to elucidate the step-by-step mechanism of this reaction and to analyze the energetics of the process.

The mechanism of Schiff base formation is generally understood to proceed via a two-stage process:

Nucleophilic Addition: The nitrogen atom of the amine (3-aminobenzonitrile) attacks the carbonyl carbon of the aldehyde (2,3-dihydroxybenzaldehyde), leading to the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the final imine (Schiff base) product.

Quantum chemical calculations would be used to map out the potential energy surface for this entire reaction pathway. This involves identifying and calculating the energies of the reactants, intermediates, transition states, and products. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed from one step to the next.

Locating the transition state structures (TS1 for the addition step and TS2 for the dehydration step) and calculating their energies are key objectives. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. By comparing the activation energies for different potential pathways, the most favorable reaction mechanism can be determined.

Table 2: Calculated Energy Profile for the Synthesis of this compound (Note: No specific computational data for this reaction is available. This table serves as an example of how such data would be presented.)

Species Description Relative Energy (kcal/mol)
R Reactants (Aldehyde + Amine) 0.0 (Reference)
TS1 Transition State for Addition Data not available
INT Carbinolamine Intermediate Data not available
TS2 Transition State for Dehydration Data not available

Coordination Chemistry of 3 2,3 Dihydroxybenzylidene Amino Benzonitrile with Metal Ions

Ligand Properties of 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile: Chelation and Donor Atom Analysis

Schiff bases derived from 2,3-dihydroxybenzaldehyde (B126233) are known to be effective chelating agents. The structure of this compound features multiple potential donor atoms, making it a potent ligand for coordinating with metal ions. The stability and structure of the resulting metal complexes are heavily influenced by the nature of these donor sites.

The this compound ligand possesses three primary potential binding sites for metal chelation: the nitrogen atom of the imine (azomethine) group and the oxygen atoms of the two adjacent hydroxyl (phenolic) groups on the benzene (B151609) ring. This arrangement allows the ligand to act as a tridentate chelating agent, meaning it can bind to a central metal ion at three points.

The coordination typically involves the formation of stable five- or six-membered chelate rings with the metal ion, a feature that significantly enhances the thermodynamic stability of the complex. This ONO donor set is common in multidentate Schiff base ligands and is crucial for forming stable coordination compounds with various metal ions, including those from the first transition series.

The hydroxyl and imino groups are central to the coordinating ability of this compound.

Hydroxyl Groups: The two phenolic hydroxyl (-OH) groups are acidic and can be deprotonated upon reaction with a metal ion. This process results in the formation of negatively charged phenolate oxygen atoms, which are strong electron donors and form robust coordinate covalent bonds with the positively charged metal center. The presence of a hydroxyl group in the ortho position relative to the imine moiety can also lead to the formation of a stable, resonance-assisted intramolecular hydrogen bond in the free ligand, which is broken and replaced by a metal-oxygen bond during complexation.

Synthesis and Structural Characterization of Metal Complexes involving this compound

The synthesis of metal complexes with this Schiff base ligand generally follows established procedures in coordination chemistry, and their structures are elucidated using a combination of spectroscopic and analytical techniques.

A general and effective method for synthesizing transition metal complexes with Schiff base ligands involves the direct reaction of the ligand with a metal salt. Typically, a hot ethanolic or methanolic solution of the appropriate metal salt (e.g., cobalt(II) acetate, copper(II) acetate, or zinc(II) acetate) is added to a hot solution of the Schiff base ligand in the same solvent.

The mixture is often stirred and heated under reflux for several hours to ensure the completion of the reaction. Upon cooling the reaction mixture, the solid metal complex usually precipitates. The precipitate can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator. The stoichiometry of the resulting complexes, such as 1:1 or 1:2 (metal:ligand), depends on the specific metal ion, the reaction conditions, and the nature of the ligand.

Spectroscopic methods are indispensable for confirming the coordination of the Schiff base ligand to the metal ion. By comparing the spectra of the free ligand with those of the metal complexes, key insights into the binding mode can be obtained.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the stretching vibration of the phenolic O-H groups is typically observed. The disappearance of this band in the spectra of the metal complexes indicates the deprotonation of the hydroxyl groups and the coordination of the oxygen atoms to the metal ion. Furthermore, the sharp band attributed to the C=N (azomethine) stretching vibration in the free ligand often shifts to a lower or higher frequency upon complexation, confirming the involvement of the imine nitrogen in the coordination. The formation of new, weaker bands in the low-frequency region can be assigned to M-O and M-N stretching vibrations.

Table 1: Typical Infrared Spectral Data Changes Upon Complexation
Functional GroupTypical Wavenumber in Free Ligand (cm⁻¹)Change Upon ComplexationReason for Change
ν(O-H) phenolic~3400 (broad)DisappearsDeprotonation and coordination of phenolic oxygen
ν(C=N) imine~1620Shifts (lower or higher frequency)Coordination of imine nitrogen to metal ion
ν(M-N)N/AAppears (~500-550)Formation of a new metal-nitrogen bond
ν(M-O)N/AAppears (~450-500)Formation of a new metal-oxygen bond

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the Schiff base complexes typically exhibit absorption bands that can be categorized into two main types. The high-intensity bands are usually due to intra-ligand π→π* and n→π* electronic transitions. Upon complexation, these bands may shift, indicating coordination. For transition metal complexes with unpaired d-electrons, weaker absorption bands corresponding to d-d transitions can be observed in the visible region. The position and number of these d-d bands provide valuable information about the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar).

¹H NMR Spectroscopy: For diamagnetic metal complexes (such as those of Zn(II)), ¹H NMR spectroscopy is a powerful tool. The signal corresponding to the acidic protons of the hydroxyl groups in the free ligand spectrum disappears in the spectrum of the complex, providing clear evidence of deprotonation and coordination. Other proton signals in the ligand may also experience shifts upon complexation due to changes in the electronic environment.

While single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for coordination compounds, specific crystallographic data for metal complexes of this compound are not widely available. However, studies on analogous Schiff base complexes have consistently confirmed their coordination modes and geometries.

Powder X-ray diffraction (XRD) can also be employed to determine the crystalline nature of the complexes and to identify their crystal system (e.g., monoclinic, orthorhombic, or triclinic). Such studies on similar Schiff base complexes have revealed various coordination geometries, including distorted square planar, tetrahedral, and octahedral arrangements, depending on the metal ion and the stoichiometry of the complex. These studies provide precise measurements of bond lengths and angles within the coordination sphere, confirming the participation of the imine nitrogen and phenolate oxygen atoms in binding to the metal center.

Spectroscopic and Magnetic Properties of this compound Metal Complexes

Information regarding the spectroscopic and magnetic properties of metal complexes specifically derived from the ligand this compound is not available in the reviewed scientific literature. To populate this section, experimental data from techniques such as Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and magnetic susceptibility measurements would be required. Such studies would elucidate the coordination mode of the ligand, the electronic transitions within the complexes, and their magnetic behavior, which are essential for determining their geometric and electronic structures.

Theoretical Studies on Metal-Ligand Interactions and Complex Geometries

Similarly, there is a lack of theoretical studies, such as those employing Density Functional Theory (DFT), for the metal complexes of this compound. Theoretical calculations are crucial for providing deeper insights into the nature of metal-ligand bonds, optimizing the geometries of the complexes, and understanding their electronic structures and spectroscopic properties. Without such computational studies, a theoretical analysis of the interactions and geometries cannot be accurately presented.

Mechanistic Insights into Biological Activities of 3 2,3 Dihydroxybenzylidene Amino Benzonitrile

In Vitro Antioxidant Mechanisms of 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile

No studies were found that evaluated the in vitro antioxidant mechanisms of this compound.

Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

There is no available data from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (Ferric Reducing Antioxidant Power) assays for this compound. Consequently, its capacity for radical scavenging through hydrogen atom transfer or single electron transfer mechanisms has not been experimentally determined.

Metal Chelation Capacity in Redox Biology

No research is available on the metal chelation capabilities of this compound. Therefore, its potential to act as an antioxidant by binding redox-active transition metals like iron or copper has not been investigated.

In Vitro Antimicrobial Action of this compound against Specific Pathogens

There are no published reports detailing the in vitro antimicrobial activity of this compound.

Studies against Bacterial Strains and Fungi

Specific data regarding the efficacy of this compound against any bacterial or fungal strains, including minimum inhibitory concentration (MIC) values, is not available in the scientific literature.

Proposed Cellular Targets and Modes of Action (e.g., membrane disruption, enzyme inhibition)

As no antimicrobial activity has been reported, there are no proposed cellular targets or modes of action for this compound.

Enzyme Inhibition Studies by this compound

No studies have been published regarding the enzyme-inhibiting properties of this compound. Its potential to target and inhibit specific enzymes is currently unknown.

Tyrosinase Inhibition Kinetics and Mechanism

No published studies detailing the tyrosinase inhibition kinetics or the specific mechanism of inhibition for this compound were found. Therefore, data regarding its IC50 value, inhibition type (e.g., competitive, non-competitive, mixed), or kinetic parameters (Ki, kcat) are not available.

Other Enzyme Inhibition Profiles (e.g., COX-1, COX-2)

There is no available data on the inhibitory activity of this compound against other enzymes, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).

Cellular Uptake and Subcellular Localization of this compound in Model Systems

Research on the cellular uptake, membrane permeability, and subcellular localization of this compound in any model systems has not been reported in the available literature.

Molecular Docking and Receptor Binding Studies of this compound with Biological Targets

No molecular docking or receptor binding studies for this compound with any biological targets such as tyrosinase, COX-1, or COX-2 have been published.

Identification of Key Binding Interactions (e.g., hydrogen bonding, hydrophobic, π-stacking)

As no docking studies have been performed, there is no information available on the key binding interactions, such as specific hydrogen bonds, hydrophobic interactions, or π-stacking, between this compound and potential biological receptors.

Prediction of Activity and Structure Spectra (PASS) Analysis

A Prediction of Activity and Structure Spectra (PASS) analysis for this compound has not been reported in the scientific literature.

Effects of this compound on Cellular Pathways and Gene Expression in Pre-Clinical Models

There are no available pre-clinical studies investigating the effects of this compound on cellular signaling pathways or gene expression profiles.

Advanced Material Science Applications of 3 2,3 Dihydroxybenzylidene Amino Benzonitrile

Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile

The molecular architecture of this compound makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The two adjacent hydroxyl groups on the benzylidene ring, along with the nitrogen atom of the imine group, can act as a multidentate chelation site for a variety of metal ions. Furthermore, the nitrile group can participate in coordination or act as a site for post-synthetic modification.

The synthesis of coordination polymers and MOFs involving this ligand would typically be carried out under solvothermal conditions, where the ligand and a metal salt are heated in a suitable solvent. The choice of metal ion and reaction conditions, such as temperature, pressure, and solvent, can influence the resulting structure and dimensionality of the framework. For instance, the use of divalent metal ions like Zn(II), Cu(II), or Co(II) could lead to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional networks.

While specific examples of coordination polymers and MOFs based solely on this compound are not yet extensively reported in the literature, the well-established coordination chemistry of Schiff base ligands with catechol moieties suggests a high potential for the formation of stable and porous frameworks. These materials are anticipated to exhibit interesting properties for applications in gas storage, separation, and catalysis, owing to the combined features of the organic ligand and the metal nodes.

Table 1: Potential Metal Ions and Expected Geometries for Coordination with this compound

Metal IonTypical Coordination NumberExpected GeometryPotential Application of Resulting MOF
Cu(II)4, 5, 6Square Planar, Square Pyramidal, OctahedralCatalysis, Sensing
Zn(II)4, 6Tetrahedral, OctahedralLuminescence, Gas Storage
Co(II)4, 6Tetrahedral, OctahedralMagnetism, Catalysis
Fe(III)6OctahedralCatalysis, Drug Delivery
Mn(II)6OctahedralMagnetism, Imaging

Optical and Optoelectronic Properties of this compound Materials

The extended π-conjugated system in this compound, encompassing the two aromatic rings and the imine bridge, is responsible for its interesting optical and optoelectronic properties.

Photochromism and Thermochromism based on H-atom Transfer

Schiff bases containing a hydroxyl group ortho to the imine linkage are well-known to exhibit photochromic and thermochromic behavior. This phenomenon is attributed to the intramolecular hydrogen atom transfer between the hydroxyl oxygen and the imine nitrogen, leading to a tautomeric equilibrium between the enol-imine and keto-amine forms.

In the case of this compound, the presence of the 2,3-dihydroxy substitution provides a platform for such tautomerism. Upon irradiation with UV light (photochromism) or application of heat (thermochromism), the enol-imine form can convert to the keto-amine tautomer. This transformation alters the electronic structure of the molecule, resulting in a change in its absorption and emission properties, and consequently, a visible color change. The reverse process can be triggered by visible light or cooling. This reversible switching makes such materials promising for applications in optical data storage, molecular switches, and smart windows. The stability of the different tautomers and the efficiency of the switching process can be influenced by the molecular environment, such as the solvent polarity or the solid-state packing.

Organic Light-Emitting Devices (OLEDs) Applications

While direct application of this compound in OLEDs has not been extensively documented, its structural components suggest potential in this area. The aminobenzonitrile moiety is a known building block in the design of organic electronic materials, including those used in OLEDs. For instance, aminobenzonitrile derivatives have been incorporated into molecules that exhibit efficient blue or red emission.

Furthermore, Schiff bases with extended conjugation and the presence of heteroatoms are of interest for their charge-transporting and emissive properties. The 2,3-dihydroxybenzylidene group can contribute to the thermal stability and influence the electronic properties of the molecule. For example, a related compound, (E)-N′-(2,3-dihydroxybenzylidene)-4-(4-methyl-1H-benzo[d]imidazol-2-yl)benzohydrazide, has been noted for its excellent phosphorescence and thermal features, which are desirable characteristics for OLED materials. The combination of the electron-withdrawing nitrile group and the electron-donating hydroxyl groups could lead to intramolecular charge transfer (ICT) characteristics, which are often exploited in the design of fluorescent materials for OLEDs. Further research is needed to synthesize and characterize derivatives of this compound to evaluate their electroluminescent performance.

Chemo-sensing and Biosensing Applications of this compound Derivatives

The design of chemosensors and biosensors based on Schiff base derivatives is a rapidly growing field of research. The ability of the imine nitrogen and the phenolic hydroxyl groups to coordinate with metal ions or interact with anions through hydrogen bonding makes them ideal candidates for sensing applications.

Derivatives of this compound are expected to act as colorimetric or fluorescent sensors for various analytes. The binding of a target ion or molecule to the Schiff base can perturb its electronic structure, leading to a detectable change in its absorption or fluorescence spectrum.

For instance, the catechol unit is known to have a high affinity for certain metal ions, suggesting that this compound could be a selective sensor for ions like Fe(III), Cu(II), or Al(III). Upon coordination, a color change or fluorescence quenching/enhancement could be observed. Similarly, the hydrogen bond donor capability of the hydroxyl groups and the potential for interaction with the nitrile group could be exploited for the detection of anions such as fluoride (B91410) or cyanide.

The development of such sensors would involve studying the response of the compound to a range of cations and anions in a suitable solvent system. The selectivity and sensitivity of the sensor would be key parameters to be optimized. While specific studies on this compound are limited, the vast body of literature on Schiff base chemosensors provides a strong foundation for its potential in this area.

Table 2: Potential Analytes for Chemosensing by this compound Derivatives

Analyte ClassSpecific ExamplesPotential Sensing Mechanism
Metal CationsFe(III), Cu(II), Al(III), Zn(II)Coordination with the catechol and imine groups, leading to colorimetric or fluorescent changes.
AnionsF⁻, CN⁻, AcO⁻Hydrogen bonding with the hydroxyl groups, causing a change in the electronic properties.
Neutral MoleculesAmines, NitroaromaticsHost-guest interactions, charge-transfer complex formation.

Supramolecular Assembly and Self-Healing Materials involving this compound

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (O-H···N, O-H···O), π-π stacking between the aromatic rings, and dipole-dipole interactions involving the nitrile group, makes it a valuable building block for the construction of supramolecular assemblies.

These directional and reversible interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures, such as gels, liquid crystals, or crystalline solids with specific functionalities. The formation of these supramolecular structures can be controlled by factors like solvent, temperature, and concentration.

Furthermore, the reversible nature of the non-covalent bonds and the dynamic nature of the imine bond (which can be reversible under certain conditions) open up the possibility of designing self-healing materials. A material incorporating this Schiff base could potentially repair damage by reforming the broken non-covalent interactions or even covalent bonds upon the application of an external stimulus like heat or light. For example, a polymer network cross-linked with moieties of this compound could exhibit self-healing properties through the reformation of hydrogen bonds or the reversible formation of the imine bond. The development of such materials is at the forefront of materials science, with potential applications in coatings, adhesives, and soft robotics.

Emerging Research Directions and Future Challenges for 3 2,3 Dihydroxybenzylidene Amino Benzonitrile

Exploration of Novel Synthetic Pathways and Derivatization Strategies for 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile

The conventional synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or ketone. For this compound, this would typically involve the reaction of 3-aminobenzonitrile (B145674) with 2,3-dihydroxybenzaldehyde (B126233). While effective, this method presents opportunities for optimization and innovation.

Future research is likely to focus on the development of more sustainable and efficient synthetic methodologies. This includes the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Additionally, the use of green solvents and catalysts, such as solid acids or bases, could minimize the environmental impact of the synthesis. Sonication-assisted synthesis is another promising avenue that can enhance reaction rates through acoustic cavitation.

Derivatization of the core this compound structure is a key strategy for modulating its physicochemical and biological properties. The catechol and benzonitrile (B105546) moieties offer rich chemistry for structural modifications.

Table 1: Potential Derivatization Strategies for this compound

Target MoietyPotential ModificationDesired Outcome
Catechol Hydroxyl GroupsAlkylation, Acylation, EtherificationImproved solubility, altered metal-chelating properties, enhanced biological activity
Benzene (B151609) RingsIntroduction of electron-donating or electron-withdrawing groupsTuned electronic properties, modified steric hindrance, altered pharmacokinetic profile
Nitrile GroupReduction to an amine, hydrolysis to a carboxylic acid, cycloaddition reactionsIntroduction of new functional groups for further conjugation, altered polarity and reactivity
Imine BondReduction to a secondary amineIncreased conformational flexibility, modified biological target interactions

Design of Advanced Derivatives of this compound with Tuned Properties

The design of advanced derivatives of this compound is a focal point for future research, aiming to create molecules with tailored properties for specific applications. By strategically modifying the parent structure, researchers can fine-tune its electronic, optical, and biological characteristics.

For instance, the introduction of bulky substituents on the aromatic rings can influence the molecule's conformation and crystal packing, which is crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials. The synthesis of polymeric derivatives, by incorporating polymerizable groups, could lead to the development of novel functional materials with unique thermal and mechanical properties.

The inherent metal-chelating ability of the catechol moiety can be exploited to create novel metal complexes. These complexes could find applications as catalysts, sensors for specific metal ions, or as potential therapeutic agents. The nature of the metal ion and the modifications on the ligand scaffold will dictate the geometry and properties of the resulting complex.

Multidisciplinary Research Bridging this compound Chemistry with Nanoscience and Biotechnology

The intersection of chemistry with nanoscience and biotechnology opens up exciting new frontiers for this compound. Its unique properties make it a candidate for integration into nanoscale systems and biological applications.

In the realm of nanoscience, this compound could be used as a capping or stabilizing agent for the synthesis of metal nanoparticles. The catechol group can bind to the surface of nanoparticles, preventing their aggregation and providing a functional handle for further modifications. Furthermore, the fluorescent properties that are often observed in Schiff bases could be harnessed for the development of fluorescent nanoparticles for imaging and sensing applications.

In biotechnology, the focus will be on exploring the biological activities of this compound and its derivatives. The Schiff base linkage and the phenolic hydroxyl groups are known to be important for various biological activities, including antimicrobial, antioxidant, and anticancer effects. Future studies will likely involve screening a library of derivatives against a range of biological targets to identify lead compounds for drug discovery. Moreover, the compound could be conjugated to biomolecules such as peptides or proteins to create bioconjugates with specific targeting capabilities.

Methodological Advancements and Computational Tool Integration in this compound Research

Advancements in analytical techniques and computational chemistry are set to play a pivotal role in accelerating research on this compound. High-throughput screening methods can be employed to rapidly evaluate the biological activities of a large number of derivatives, facilitating the identification of promising candidates.

Computational tools, such as Density Functional Theory (DFT) and molecular docking, will be instrumental in understanding the structure-property relationships of this compound and its derivatives. DFT calculations can provide insights into the electronic structure, spectroscopic properties, and reactivity of the molecule. Molecular docking studies can predict the binding modes of these compounds with biological targets, guiding the design of more potent and selective inhibitors.

The integration of these computational methods with experimental studies will create a synergistic approach to research. For example, computational predictions of biological activity can be used to prioritize the synthesis of specific derivatives, which can then be experimentally validated. This iterative cycle of design, synthesis, and testing will be crucial for the efficient development of new applications for this compound.

Q & A

Q. What are the standard synthetic routes for preparing 3-[(2,3-dihydroxybenzylidene)amino]benzonitrile?

The compound is synthesized via a Schiff base condensation reaction between 2,3-dihydroxybenzaldehyde and 3-aminobenzonitrile. This reaction is typically conducted in polar protic solvents (e.g., ethanol or methanol) under reflux conditions (60–80°C) for 6–12 hours. The product is isolated by filtration after cooling and purified via recrystallization using ethanol/water mixtures. Reaction progress is monitored by TLC or HPLC to confirm completion .

Q. How is the Schiff base linkage in this compound confirmed experimentally?

The formation of the imine bond (C=N) is verified using:

  • FT-IR spectroscopy : A characteristic peak at ~1600–1650 cm⁻¹ (C=N stretch).
  • ¹H NMR : Disappearance of aldehyde proton (δ ~9.8–10.0 ppm) and appearance of an imine proton (δ ~8.3–8.5 ppm).
  • X-ray crystallography : Definitive confirmation of the planar C=N bond geometry (bond length ~1.28–1.30 Å) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol-water mixtures (70:30 v/v) are preferred due to the compound’s moderate solubility in ethanol and low solubility in water. Slow cooling (0.5–1°C/min) enhances crystal purity. For structurally similar analogs, methanol or acetonitrile may also be used depending on solubility profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Compare polar aprotic (e.g., DMF) vs. protic solvents to assess reaction kinetics.
  • Catalysis : Add 1–2 mol% acetic acid to accelerate imine formation.
  • Molar ratios : A 1:1.2 aldehyde-to-amine ratio minimizes unreacted starting material.
  • Temperature control : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time while maintaining yield .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., tyrosine kinases or antimicrobial targets).
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., hydroxyl and nitrile groups) for nucleophilic/electrophilic interactions.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictions in reported biological activities be resolved?

  • Standardized assays : Replicate antimicrobial testing using CLSI/MIC guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Purity verification : Ensure ≥95% purity via HPLC and elemental analysis.
  • Structural analogs : Compare activities of halogenated or alkylated derivatives to identify structure-activity relationships (SAR) .

Q. What crystallographic parameters are critical for resolving structural discrepancies?

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) with a high-resolution detector (e.g., Rigaku Mercury2).
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factor convergence (<0.08) and electron density residuals (Δρ < 0.5 eÅ⁻³) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Continuous flow chemistry : Implement microreactors to enhance heat/mass transfer.
  • Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) instead of filtration for intermediates.
  • Catalyst recycling : Immobilize acidic catalysts on silica gel for reuse .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours, monitoring degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability).
  • Light exposure tests : Assess photodegradation under UV-vis light (λ = 254 nm) .

Q. How to design SAR studies for targeted bioactivity enhancement?

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., NO₂, Br) at the benzene ring to modulate electronic effects.
  • Scaffold hybridization : Combine with pharmacophores like pyridine or thiazole rings to improve binding affinity.
  • In vitro cytotoxicity : Screen against human cell lines (e.g., HEK293) to establish selectivity indices .

Data Analysis and Reporting

Q. How to interpret conflicting spectroscopic data for structural confirmation?

  • Cross-validation : Compare ¹³C NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw).
  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon connectivity.
  • Single-crystal XRD : Use CIF files to overlay experimental and simulated powder XRD patterns .

Q. What statistical methods are appropriate for analyzing bioassay results?

  • Dose-response curves : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculation).
  • ANOVA : Compare activity across analogs with post-hoc Tukey tests (p < 0.05).
  • Principal component analysis (PCA) : Identify key structural descriptors influencing activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.